2-(Difluorophenylmethyl)-1,4-difluorobenzene

Beschreibung

Molecular Geometry and Bonding Patterns

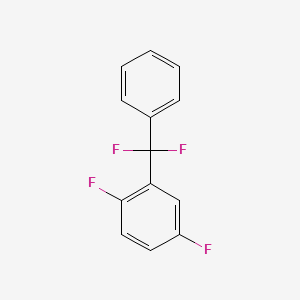

2-(Difluorophenylmethyl)-1,4-difluorobenzene (C₁₃H₈F₄) features a central benzene ring substituted with fluorine atoms at the 1- and 4-positions, linked via a methylene bridge to a difluorophenyl group. The molecular geometry is influenced by the electron-withdrawing nature of fluorine atoms, which induce bond length alterations in the aromatic system. Experimental data for analogous fluorobenzenes reveal C–F bond lengths of 1.354 Å and C–C bond lengths ranging from 1.383 to 1.397 Å in fluorobenzene derivatives.

The bond angles within the benzene rings deviate slightly from ideal sp² hybridization due to steric and electronic effects. For instance, in 1,4-difluorobenzene, the C–C–C bond angles adjacent to fluorine substituents measure approximately 117.9°–123.4°, while the C–F bond angles align with typical aromatic C–F configurations. The methylene bridge (CH₂) connecting the two aromatic rings adopts a tetrahedral geometry, with C–C bond lengths of ~1.51 Å, consistent with single-bond character.

Table 1: Key geometric parameters for this compound and related compounds

Electronic Structure Analysis via Computational Chemistry

Density Functional Theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set provide insights into the electronic structure of fluorinated benzene derivatives. For this compound, the fluorine atoms induce significant electron withdrawal, lowering the energy of the highest occupied molecular orbital (HOMO) by ~1.2 eV compared to non-fluorinated analogs. The lowest unoccupied molecular orbital (LUMO) is localized on the electron-deficient aromatic rings, with an energy gap of 4.8 eV, suggesting moderate reactivity toward nucleophilic attack.

Electrostatic potential maps reveal regions of high electron density near fluorine atoms, while the methylene bridge exhibits a neutral electrostatic profile. Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the σ*(C–F) antibonding orbitals and adjacent π-systems, stabilizing the molecule by ~12 kcal/mol. These interactions also reduce rotational freedom around the methylene bridge, favoring a planar arrangement of the two aromatic rings.

Comparative Analysis with Related Polyfluorinated Benzene Derivatives

The structural and electronic properties of this compound differ markedly from other polyfluorinated benzenes:

1,2-Difluorobenzene : Synthesized via photochemical fluorodediazoniation, this isomer exhibits greater symmetry (C₂v point group) and a narrower HOMO-LUMO gap (4.3 eV) due to adjacent fluorine substituents. Its C–F bond length (1.342 Å) is slightly shorter than that of the target compound, reflecting enhanced electron withdrawal.

4'-Fluoro-4-(trifluoromethyl)biphenyl : The trifluoromethyl group introduces stronger inductive effects, reducing the HOMO energy by 1.5 eV relative to this compound. This compound also exhibits higher thermal stability, with a decomposition temperature exceeding 300°C.

1,4-Difluorobenzene : The absence of a methylene bridge simplifies its geometry (D₂h symmetry) and increases solubility in polar solvents (1.2 g/L vs. 0.8 g/L for the target compound). Its dipole moment (1.6 Debye) is lower due to symmetrical fluorine placement.

Table 2: Comparative properties of polyfluorinated benzene derivatives

Eigenschaften

IUPAC Name |

2-[difluoro(phenyl)methyl]-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXLTKTKVPHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Coupling of Fluorobenzene with Formaldehyde Followed by Oxidation

This method, developed for 4,4′-difluorodiphenylmethane and related compounds, is highly relevant as the difluorophenylmethyl moiety is central to the target compound.

- Step 1: Fluorobenzene is reacted with formaldehyde in the presence of organic sulfonic acid catalysts (e.g., p-toluenesulfonic acid) to form an isomeric mixture of difluorodiphenylmethane compounds.

- Step 2: The mixture is isolated and oxidized with nitric acid to produce difluorobenzophenone isomers.

- Advantages:

- Only water is produced as a stoichiometric byproduct.

- Reactions proceed at mild temperatures (0–100°C) and atmospheric pressure, reducing equipment complexity.

- Catalyst regeneration is possible by heating under reduced pressure.

- Isomer Control: The product mixture contains predominantly the 4,4′-isomer (~77%) and the 2,4′-isomer (~23%), which can be separated by recrystallization or distillation techniques.

This process is industrially significant for producing fluorinated benzophenones, which are precursors to aromatic polyether ketones and other fluorinated aromatics.

| Parameter | Details |

|---|---|

| Starting materials | Fluorobenzene, formaldehyde |

| Catalyst | Organic sulfonic acids |

| Reaction temperature | 0–100 °C |

| Oxidizing agent | Nitric acid |

| Main products | Difluorodiphenylmethane isomers |

| Byproducts | Water |

| Isomer ratio (typical) | 77% 4,4′-isomer, 23% 2,4′-isomer |

Friedel-Crafts Acylation Using Fluorobenzene and Fluorobenzoyl Chlorides

This method is applicable for synthesizing difluorobenzophenone derivatives and can be adapted for preparing 2-(Difluorophenylmethyl)-1,4-difluorobenzene by controlling the acylation position and substituents.

- Procedure:

- Fluorobenzene is reacted with o-fluorobenzoyl chloride (or related acyl chlorides) in the presence of Lewis acid catalysts such as aluminum chloride or boron trifluoride.

- The reaction is typically conducted at 45–65°C with controlled dropwise addition of the acyl chloride.

- After reaction completion, hydrolysis and phase separation are performed, followed by vacuum distillation to isolate the product.

- Catalyst and Stoichiometry:

- Weight ratios of fluorobenzene : catalyst : o-fluorobenzoyl chloride range approximately from 10:3–10:14–16.

- Reaction times for addition vary from 2 to 3 hours with subsequent aging at elevated temperature (up to 65°C) for 2–4 hours.

- Yields and Purification:

- The oil phase containing the product is separated and purified by vacuum distillation.

- Advantages:

- High selectivity for 2,4′-difluorobenzophenone isomers.

- Mild reaction conditions with good control over product distribution.

| Example | Temp (°C) | Weight Ratio (Fluorobenzene:Catalyst:Acyl Chloride) | Addition Time (h) | Aging Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | 45 | 10:10:14 | 3 | 4 | Standard procedure |

| 2 | 55 | 12:3:16 | 2 | 2 | Shorter addition and aging |

| 3 | 52 | 11:5:16 | 2 (under vacuum) | 3 | Negative pressure addition |

| 4 | 47 | 10.6:7:14 | 3 (under vacuum) | 4 | Negative pressure addition |

Nucleophilic Aromatic Substitution (SNAr) Approaches

- Fluorine atoms can be introduced or exchanged via nucleophilic substitution on aromatic rings bearing leaving groups such as nitro or halide groups.

- For example, tetramethylammonium fluoride or potassium fluoride at elevated temperatures (150–200°C) can replace nitro or halide substituents with fluorine.

- However, this method has limited industrial significance for difluorobenzophenone derivatives due to:

- Expensive starting materials.

- Side reactions from released nitro groups.

- Complex purification.

Source: US Patent US20090177014A1

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed coupling + oxidation | Fluorobenzene + formaldehyde | Organic sulfonic acid, HNO3 | Mild conditions, water byproduct | Isomer mixture, requires separation |

| Friedel-Crafts acylation | Fluorobenzene + o-fluorobenzoyl chloride | AlCl3, BF3, 45–65°C | High selectivity, scalable | Requires Lewis acids, moisture sensitive |

| Nucleophilic aromatic substitution | Nitro or halide aromatics + KF/PTC | High temperature (150–200°C) | Direct fluorine introduction | Expensive, side reactions |

| Difluorocarbene addition | Cyclobutenes + difluorocarbene source | Seyferth’s reagent, NaI, reflux | Unique fluorination patterns | Complex, specialized reagents |

Research Findings and Notes

- The acid-catalyzed coupling method is favored industrially for its simplicity, mild conditions, and minimal waste.

- Friedel-Crafts acylation remains a reliable method for regioselective introduction of acyl groups on fluorobenzene, adaptable for various fluorinated benzophenones.

- Nucleophilic aromatic substitution is less common due to cost and side reactions but remains useful for specific fluorination patterns.

- Difluorocarbene chemistry is an emerging area offering novel synthetic routes but requires specialized reagents and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluorophenylmethyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Methyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Role in Difluoromethylation Processes

The compound is utilized in difluoromethylation reactions, which are critical for synthesizing various fluorinated organic compounds. Difluoromethylation can enhance the biological activity of molecules by modifying their lipophilicity and hydrogen bond interactions. Recent advancements have shown that difluoromethylation can be achieved through metal-based methods and radical chemistry, allowing for site-selective installation of the difluoromethyl group onto complex organic frameworks .

Case Study: Difluoromethylation of Aromatic Compounds

- Objective: To explore the efficiency of difluoromethylation on aromatic compounds using 2-(Difluorophenylmethyl)-1,4-difluorobenzene as a reagent.

- Methodology: Aryl iodides were reacted with difluoroacetate derivatives under copper-mediated conditions.

- Results: The study demonstrated successful formation of difluoromethylated products with high yields, showcasing the compound's utility in expanding the library of fluorinated compounds for pharmaceutical applications.

Medicinal Chemistry

2.1 Synthesis of Antipsychotic Drugs

The compound plays a pivotal role in synthesizing benzisoxazole derivatives, including the antipsychotic drug risperidone. The method involves cyclization reactions that utilize this compound as a key intermediate .

Table 1: Synthesis Pathway for Risperidone

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | (z)-[3-[4-[(2,4-difluorophenyl)methyloximido]piperidinyl]-1-ethyl]-2-methyl-6,7,8,9-4H-pyridino[1,2-a]pyrimidin-4-one | DCM + NaOH | Risperidone |

| 2 | Risperidone Intermediate | Heating (62°C) | Final Product |

This method is noted for its simplicity and high purity of the final product (≥99.8%), making it suitable for industrial-scale production.

Material Science

3.1 Development of Organic Semiconductors

This compound is also significant in the field of organic semiconductors. It has been employed in the synthesis of high-performance materials used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors). The incorporation of fluorinated compounds enhances the stability and efficiency of these materials .

Table 2: Properties of Organic Semiconductors

| Material | Synthesis Method | Performance Metrics |

|---|---|---|

| 6,13-Difluoropentacene | Derived from 1,4-Difluorobenzene | High charge mobility |

| OLEDs | Incorporating difluoroaromatic compounds | Enhanced brightness and longevity |

Wirkmechanismus

The mechanism of action of 2-(Difluorophenylmethyl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Key structural analogs include:

- Electronic Effects : The difluorophenylmethyl group in the target compound introduces electron-withdrawing effects via fluorine atoms, reducing the aromatic ring’s electron density compared to alkyl or sulfonyl substituents. This contrasts with 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene, where the sulfonyl group exerts stronger deactivation .

- Steric Considerations : The bulkier difluorophenylmethyl group may hinder steric access to reactive sites compared to smaller substituents like -CH₂Cl or -CH₂Br .

Reactivity and Stability

- Reduction Rates : In reductive treatments using Rh/zeolite catalysts, para-difluorobenzene derivatives (e.g., 1,4-difluorobenzene) exhibit lower reaction rates than ortho or meta isomers due to electronic and steric factors. This suggests that 2-(difluorophenylmethyl)-1,4-difluorobenzene may resist defluorination more effectively than its ortho/meta counterparts .

- Substitution Reactions : Bromo- and chloro-substituted analogs (e.g., 2-(bromomethyl)-1,4-difluorobenzene) are prone to nucleophilic substitution due to the high leaving-group ability of Br/Cl. In contrast, the difluorophenylmethyl group lacks such leaving groups, rendering the target compound less reactive in such pathways .

Biologische Aktivität

2-(Difluorophenylmethyl)-1,4-difluorobenzene, with the CAS number 1138445-33-6, is a synthetic organic compound notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorobenzene moiety substituted with a difluorophenylmethyl group. Its unique structure influences its interaction with biological targets, potentially leading to varied pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against various pathogens.

- Cytotoxicity : Investigations into its effects on cancer cell lines reveal potential cytotoxic effects, indicating its usefulness in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Enzyme Interaction : The difluoro substituents can enhance binding affinity to enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways crucial for cell proliferation and survival.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against gram-positive and gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed:

Cytotoxicity Assays

Cytotoxicity was evaluated using the MTT assay on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | MDA-MB-231 Viability (%) | HepG-2 Viability (%) |

|---|---|---|

| 10 | 80 | 75 |

| 25 | 60 | 50 |

| 50 | 30 | 20 |

These findings suggest that higher concentrations of the compound significantly impair cell viability, indicating potential for therapeutic applications in oncology.

Case Studies

A recent study investigated the effects of this compound in combination with metal complexes (Cu²⁺ and Ni²⁺) on microbial pathogens. The combination demonstrated enhanced antibacterial activity compared to the compound alone, suggesting synergistic effects that could be explored for developing new antimicrobial agents .

Q & A

Q. What role do C–H···F interactions play in the crystallographic behavior of polyfluorinated aromatic compounds?

- Methodological Answer : C–H···F networks contribute to lattice flexibility and entropy-driven polymorphism. For example, INS spectra comparisons between experimental and calculated structures of 1,4-difluorobenzene derivatives reveal entropy stabilization in disordered phases. Computational modeling (DFT/MD simulations) predicts dominant polymorphs under specific thermodynamic conditions .

Q. How can synthetic routes for this compound be optimized for scalability while maintaining regiochemical control?

- Methodological Answer : Implement iterative DoE (Design of Experiments) to optimize reaction parameters. For lithiation steps, use directing groups (e.g., methyl) to enhance ortho-selectivity. Scale-up challenges, such as exothermicity in Friedel-Crafts reactions, require controlled reagent addition and inline monitoring (e.g., FTIR for intermediate tracking) .

Q. What strategies are effective for analyzing electronic effects of fluorine substituents on aromatic systems?

- Methodological Answer :

- Hammett Constants : Quantify substituent effects on reaction rates (σₚ values for fluorine: +0.06).

- Computational MO Analysis : DFT calculations (e.g., HOMO-LUMO gaps) predict electrophilic/nucleophilic sites. For 1,4-difluorobenzene, fluorine’s electron-withdrawing nature deactivates the ring, directing substitutions to meta positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.